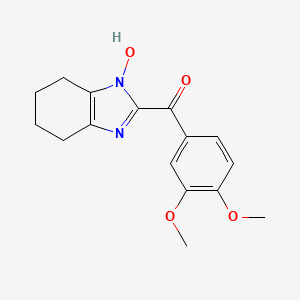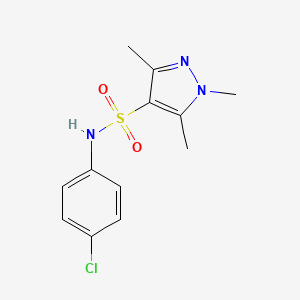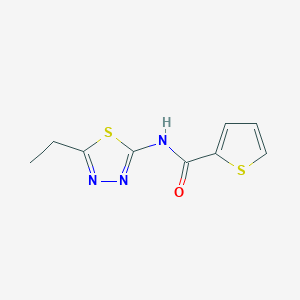![molecular formula C17H19NO4 B5691035 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B5691035.png)
3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one, also known as BMA-12, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a pyranone derivative that has shown promising results in various studies, making it an attractive compound for further investigation.
Mecanismo De Acción
The mechanism of action of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and inflammation. 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been shown to interact with various proteins and enzymes, including cyclin-dependent kinases, caspases, and nuclear factor-kappa B (NF-κB), which are involved in these pathways.
Biochemical and Physiological Effects:
3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the reduction of oxidative stress and inflammation. These effects have been observed in various cell and animal models, suggesting that 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one may have therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one is its synthetic nature, which allows for easy and reproducible synthesis. Additionally, 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been shown to have low toxicity and good pharmacokinetic properties, making it an attractive compound for further investigation. However, one of the limitations of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one is its limited solubility in aqueous solutions, which may pose challenges in certain experimental setups.
Direcciones Futuras
There are several future directions for the investigation of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one, including:
1. Further studies on the mechanism of action of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one, including its interactions with various proteins and signaling pathways.
2. Investigation of the potential therapeutic applications of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one in various diseases, including cancer, neurodegenerative diseases, and inflammation.
3. Development of new synthetic methods for 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one that may improve its solubility and other pharmacokinetic properties.
4. Investigation of the potential synergistic effects of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one with other compounds or drugs.
5. Development of new formulations of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one that may improve its bioavailability and efficacy.
In conclusion, 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one is a synthetic compound that has shown promising results in various scientific studies. It has potential applications in cancer research, neurodegenerative diseases, and inflammation, and further investigation is needed to fully understand its mechanism of action and therapeutic potential.
Métodos De Síntesis
3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one can be synthesized through a multi-step process that involves the reaction of 4-methoxyaniline with methyl acetoacetate, followed by the addition of butyric anhydride and the subsequent cyclization of the resulting intermediate. The final product is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been investigated for its neuroprotective properties, as it has been shown to reduce oxidative stress and inflammation in the brain. Additionally, 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been studied for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-butanoyl-4-(4-methoxyanilino)-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-5-15(19)16-14(10-11(2)22-17(16)20)18-12-6-8-13(21-3)9-7-12/h6-10,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRKYHMXLYUSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butanoyl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3a-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5690958.png)
![10-methoxy-5-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5690966.png)
![N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690975.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5690983.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B5690990.png)

![(3aR*,6aR*)-2-acetyl-5-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5691007.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691010.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)
![2-[(cyclohexylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5691025.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)
